2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol
Overview
Description
2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol is a chemical compound with the molecular formula C13H21N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-(aminomethyl)phenylamine with 1-chloro-2-(hydroxymethyl)piperazine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-(aminomethyl)phenylamine and 1-chloro-2-(hydroxymethyl)piperazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then stirred for several hours until the desired product is formed.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential drug candidates for treating neurological disorders and psychiatric conditions.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Chemical Research: It serves as a precursor for the synthesis of other complex organic molecules and is used in various chemical reactions to study reaction mechanisms and kinetics.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes in the body, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-propanol
- 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-butanol
- 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-pentanol
Uniqueness
2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol is unique due to its specific structural features, such as the presence of both an amino group and a hydroxyl group attached to the piperazine ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-[2-(aminomethyl)phenyl]piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c14-11-12-3-1-2-4-13(12)16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARRFTCVMFNVJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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